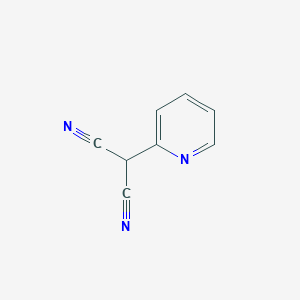

2-Pyridylmalononitrile

Übersicht

Beschreibung

2-Pyridylmalononitrile is a chemical compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . It is used for research purposes.

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of pyridine derivatives is a well-studied field. For instance, a novel synthesis of amino-substituted-2-pyridone has been reported . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .

Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as UCSF Chimera, a program for the interactive visualization and analysis of molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Wissenschaftliche Forschungsanwendungen

Cluster Formation in Metal Chemistry

2-Pyridylmalononitrile plays a significant role in metal chemistry, specifically in the formation of metal clusters. For instance, in zinc(II) nitrate chemistry, it contributes to the formation of both dinuclear and tetranuclear clusters. These complexes exhibit interesting structural and spectroscopic properties, making them valuable in materials science and catalysis (Katsoulakou et al., 2005).

Organocatalysis in Chemical Synthesis

This compound derivatives are used as organocatalysts in various chemical reactions. For instance, they efficiently catalyze the asymmetric conjugate addition of carbonyl compounds to nitroalkenes under solvent-free conditions, leading to high yields and enantiomeric excesses (Nakashima et al., 2014).

Synthesis of Novel Compounds for Biological Evaluation

This compound is utilized in the synthesis of various bioactive compounds. These synthetic processes lead to derivatives with potential antimicrobial properties, which are valuable in pharmaceutical research (Rashad et al., 2005).

Catalysis in Green Chemistry

In green chemistry, this compound derivatives facilitate efficient and environmentally friendly synthesis methods. For example, they are used in the synthesis of highly substituted pyridines, a key scaffold in medicinal chemistry, through one-pot, three-component condensation reactions in aqueous media (Safaei‐Ghomi et al., 2013).

Development of Luminescent Materials

This compound and its derivatives contribute to the creation of new luminescent materials. These materials have applications in the field of optoelectronics and lighting technologies. For example, luminescent boron(III) complexes have been synthesized using this compound derivatives, showing potential for practical applications in light-emitting devices (Chen et al., 2006).

Corrosion Inhibition Studies

In the field of materials science, this compound derivatives are studied for their corrosion inhibition properties. They have shown effectiveness in protecting metals like steel in corrosive environments, which is crucial in industrial applications [(Ansari et al., 2015)](https://consensus.app/papers/pyridine-derivatives-corrosion-inhibitors-steel-surface-ansari/a54cd02636da5fa28c503262b4536ac7/?utm_source=chatgpt).

Synthesis of Pyridine and Pyrimidine Derivatives

This compound is used in the synthesis of various pyridine and pyrimidine derivatives. These compounds have diverse applications in chemistry and biology, ranging from potential pharmaceuticals to materials science (Guo et al., 2004).

Development of Electrochemical and Photoluminescent Materials

The use of this compound in the synthesis of electrochemical and photoluminescent materials is noteworthy. These materials find applications in energy conversion, storage, and display technologies. The development of new luminescent complexes, for instance, is of particular interest in the field of organometallic chemistry (Escuer et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2-Pyridylmalononitrile was not found, it’s important to handle all chemical compounds with care. For example, some chemicals are highly flammable, may be fatal if swallowed and enters airways, cause skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHKVJILIKYGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437103 | |

| Record name | 2-Pyridylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77035-44-0 | |

| Record name | 2-Pyridylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

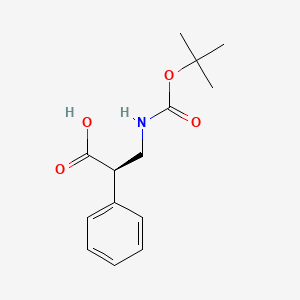

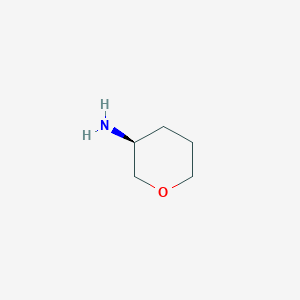

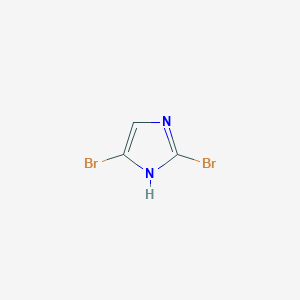

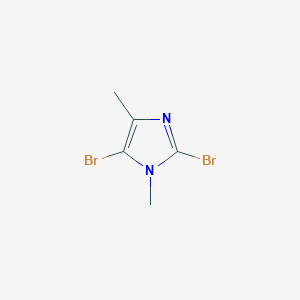

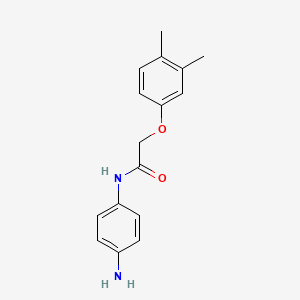

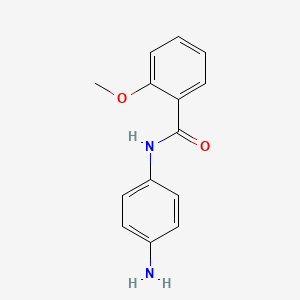

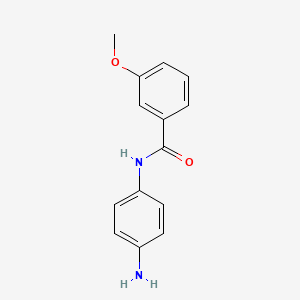

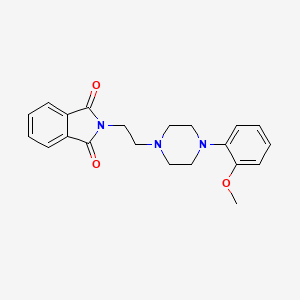

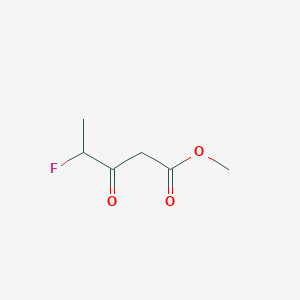

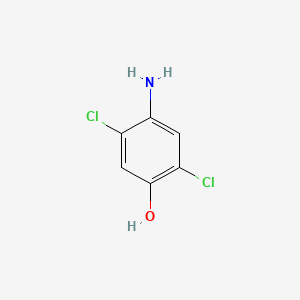

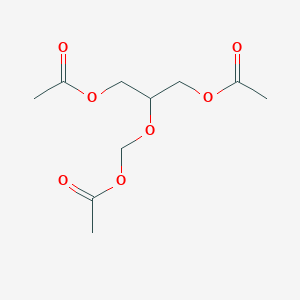

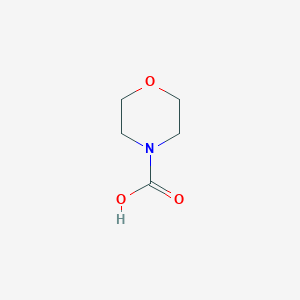

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research described in the paper "PREPARATION AND THERMAL BEHAVIOR OF 1‐SUBSTITUTED 2‐DICYANOMETHYLENE‐1,2‐DIHYDROPYRIDINES: SYNTHESIS OF 2‐PYRIDYLMALONONITRILES"?

A1: This research paper [] focuses on a novel synthetic method for producing 2-pyridylmalononitriles. While the abstract doesn't delve into specific applications, the synthesis of novel chemical entities like 2-pyridylmalononitriles is crucial for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)